3-Fluoro-2-(methylsulphonyl)benzaldehyde is an organic compound characterized by the presence of a fluorine atom and a methylsulfonyl group attached to a benzaldehyde framework. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique structural features and reactivity.
3-Fluoro-2-(methylsulphonyl)benzaldehyde belongs to the class of fluorinated aromatic compounds, specifically benzaldehydes. Its functional groups include a fluorine atom, a methylsulfonyl group, and an aldehyde group, which influence its chemical behavior and applications.
The synthesis of 3-Fluoro-2-(methylsulphonyl)benzaldehyde typically involves several key steps:
The molecular structure of 3-Fluoro-2-(methylsulphonyl)benzaldehyde can be represented by its SMILES notation: CS(=O)(C1=CC=C(C=C1F)C=O)=O, indicating the arrangement of atoms within the molecule .
3-Fluoro-2-(methylsulphonyl)benzaldehyde participates in various chemical reactions due to its functional groups:
The reactivity of this compound is enhanced by the electron-withdrawing effects of both the fluorine atom and the methylsulfonyl group, making it more susceptible to nucleophilic attack.
The mechanism of action for 3-Fluoro-2-(methylsulphonyl)benzaldehyde is largely dictated by its functional groups:
This compound's unique structure allows it to be utilized in diverse chemical processes, particularly in pharmaceutical applications where specific reactivity profiles are desired.
3-Fluoro-2-(methylsulphonyl)benzaldehyde finds applications primarily in:
This compound exemplifies how modifications to traditional benzaldehyde structures can lead to significant advancements in various scientific fields.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1